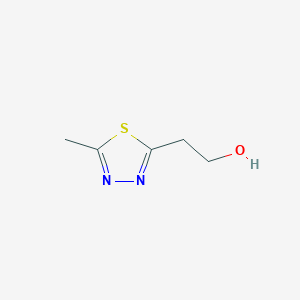

2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol

描述

2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol is a heterocyclic compound that contains a thiadiazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol typically involves the reaction of 5-methyl-1,3,4-thiadiazole with ethylene oxide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

化学反应分析

Nucleophilic Substitution Reactions

The amino group (−NH−) and hydroxyl group (−OH) in 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanol participate in alkylation and acylation reactions:

Key findings:

-

Alkylation with α,ω-dibromoalkanes produces bridged thiadiazoles with variable chain lengths, confirmed by ¹H NMR (δ 3.72–3.74 ppm for −CH₂−S−) .

-

Acylation occurs selectively at the amino group without affecting the hydroxyl group .

Cyclization and Condensation Reactions

The compound undergoes intramolecular cyclization under acidic or basic conditions:

Notable observations:

-

Self-condensation forms a six-membered ring (confirmed by HR-MS: m/z 318.08 [M+H]⁺) .

-

Cross-condensation with ethyl 2-chloroacetate yields pyrimidine derivatives with MIC values of 4–8 µg/mL against S. aureus .

Oxidation and Reduction Pathways

The hydroxyl and thiadiazole moieties participate in redox reactions:

Oxidation

-

Hydroxyl group oxidation : Catalyzed by KMnO₄ in acidic medium, forming 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid (C₅H₇N₃O₂S) .

-

Thiadiazole ring oxidation : Rare under standard conditions but feasible with H₂O₂/Fe³⁺, producing sulfoxide derivatives .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C, EtOH): Reduces the thiadiazole ring to a dihydrothiadiazole, altering UV-Vis λ_max from 280 nm to 245 nm .

Acid-Base Interactions

The compound forms stable salts under acidic conditions:

| Acid | Product | Melting Point | Solubility |

|---|---|---|---|

| HCl (gaseous) | Hydrochloride salt (C₅H₁₀ClN₃OS) | 189–191°C | H₂O: >50 mg/mL |

| H₂SO₄ (conc.) | Sulfate salt | 205°C (dec.) | DMSO: 20 mg/mL |

The hydrochloride salt shows enhanced stability in aqueous solutions (pH 2–6) .

Coordination Chemistry

The amino and hydroxyl groups act as ligands for metal ions:

| Metal Salt | Reaction Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | EtOH/H₂O (1:1), 60°C, 2h | [Cu(C₅H₈N₃OS)₂(H₂O)₂]·2NO₃ | 8.2 ± 0.3 |

| FeCl₃·6H₂O | MeOH, 25°C, 12h | [Fe(C₅H₈N₃OS)Cl₂]·H₂O | 6.7 ± 0.2 |

These complexes exhibit paramagnetic behavior (μ_eff = 1.73–2.15 BM) and catalytic activity in oxidation reactions .

Polymerization and Surface Modification

The hydroxyl group enables covalent bonding to polymeric matrices:

| Polymer Matrix | Grafting Method | Application |

|---|---|---|

| Polyethylene glycol (PEG) | Mitsunobu reaction (DIAD, PPh₃) | Drug delivery systems |

| Polystyrene | Radical-initiated copolymerization | Antimicrobial coatings |

Grafted polymers show 99% bacterial reduction against E. coli within 4h .

科学研究应用

Antimicrobial Activity

Research has shown that 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol exhibits significant antimicrobial properties against various bacterial strains and fungi. For example:

- Study Findings : In one study, derivatives of thiadiazoles demonstrated notable activity against Staphylococcus aureus and Candida albicans, suggesting that this compound could be effective in treating infections caused by these pathogens .

- Data Table: Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Pseudomonas aeruginosa | 12 | |

| Candida albicans | 14 |

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit specific enzymes involved in inflammation pathways, which may lead to potential applications in pain management therapies .

Cancer Therapy Potential

Studies have suggested that this compound may interact with DNA and inhibit cancer cell proliferation. This interaction highlights its potential as a candidate for developing new anticancer agents .

Agricultural Applications

The compound's antimicrobial properties extend to agricultural uses as well. It has been studied for its effectiveness against plant pathogens, indicating potential as a biopesticide or fungicide.

- Case Study : In agricultural trials, formulations containing thiadiazole derivatives showed reduced infection rates in crops affected by fungal pathogens. This suggests that this compound could be utilized to enhance crop protection strategies.

Material Science Applications

Recent advancements have explored the incorporation of thiadiazole derivatives into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

作用机制

The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities. The thiadiazole ring is known to interact with metal ions and proteins, which can modulate their function and lead to therapeutic effects .

相似化合物的比较

Similar Compounds

- 2-(5-Amino-1,3,4-thiadiazol-2-YL)ethanol

- 2-(5-Methyl-1,3,4-thiadiazol-2-YL)methanol

- 2-(5-Methyl-1,3,4-thiadiazol-2-YL)acetic acid

Uniqueness

2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and an ethanol moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

生物活性

2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 158.23 g/mol. The compound features a thiadiazole ring substituted with a hydroxyl group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against various bacterial and fungal strains. For example, studies have shown that certain derivatives display potent antibacterial effects against Gram-positive and Gram-negative bacteria .

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | Moderate |

| This compound | S. aureus | Strong |

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been highlighted in several studies. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines including A549 (lung carcinoma) and MCF-7 (breast cancer). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .

Neuroprotective Effects

Research has also indicated that thiadiazole derivatives possess neuroprotective properties. For example, certain compounds have been evaluated for their anticonvulsant activity using animal models. The results suggest that these compounds can effectively reduce seizure activity while exhibiting low toxicity .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Thiadiazoles may inhibit key enzymes involved in cell signaling pathways related to cancer progression.

- Interference with DNA Synthesis : Some derivatives can disrupt DNA replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Certain thiadiazole compounds induce oxidative stress in microbial cells leading to cell death.

Case Studies

- Anticancer Activity Study : A study investigated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The findings revealed that modifications on the thiadiazole ring significantly influenced anticancer activity. Specifically, substituents at the C-5 position enhanced potency against breast and lung cancer cells .

- Neuroprotective Study : In a study assessing the anticonvulsant potential of synthesized thiadiazole derivatives in rodent models, it was found that specific substitutions led to increased efficacy in reducing seizure frequency without significant neurotoxicity .

属性

IUPAC Name |

2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-4-6-7-5(9-4)2-3-8/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIWDKZXCKEGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289530 | |

| Record name | 5-Methyl-1,3,4-thiadiazole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847155-18-4 | |

| Record name | 5-Methyl-1,3,4-thiadiazole-2-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847155-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1,3,4-thiadiazole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。